

In-depth Technical Guide: Physical and Chemical Properties of DABSO

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Compound of Interest

Compound Name: DABCO-Bis(sulfur dioxide)

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). It includes detailed data, experimental protocols, and visualizations to support its application in research and development, particularly in the synthesis of molecules with potential therapeutic value.

Core Physical and Chemical Properties

DABSO is a stable, crystalline solid that serves as a convenient and safer surrogate for gaseous sulfur dioxide in a variety of chemical transformations.^{[1][2]} Its physical and chemical characteristics are pivotal to its handling, storage, and reactivity.

Physical Properties

DABSO is a white to off-white, hygroscopic crystalline solid.^[3] Its solid nature allows for easier handling and precise measurement compared to gaseous SO₂.

Table 1: Physical Properties of DABSO

Property	Value
Appearance	White to almost white powder/crystal
Molecular Formula	C ₆ H ₁₂ N ₂ O ₄ S ₂
Molecular Weight	240.30 g/mol
Melting Point	112–114°C (decomposition)[3]
Solubility	Moderately soluble in polar aprotic solvents like DMF and acetonitrile; poorly soluble in nonpolar solvents such as hexane.[3]

Chemical Properties

The chemical utility of DABSO is dominated by its ability to release sulfur dioxide upon heating, which can then be used in situ for various chemical reactions.[4]

- **SO₂ Surrogate:** DABSO is a charge-transfer complex between 1,4-diazabicyclo[2.2.2]octane (DABCO) and two molecules of sulfur dioxide.[5][6] It is primarily valued as a stable, solid source of SO₂. [1][2]
- **Reactivity:** Upon thermal decomposition, DABSO releases SO₂ which can then participate in reactions to form sulfones, sulfonamides, and other sulfur-containing compounds.[1][7][8] It is widely used in palladium-catalyzed cross-coupling reactions.[9]
- **Stability:** DABSO is a bench-stable solid under standard laboratory conditions, making it a safer alternative to handling toxic and corrosive SO₂ gas.[1][2]
- **pKa:** A specific pKa for DABSO is not readily available. However, the basicity of the parent amine, DABCO, is crucial for the formation of the adduct. The pKa values for the conjugate acid of DABCO are 3.0 and 8.7 (at 25°C). Another source cites a pKa of 8.8 for [HDABCO]⁺. [3]

Experimental Protocols

The following sections detail standardized methods for the characterization and use of DABSO.

Determination of Melting Point

Objective: To determine the melting point and decomposition temperature of DABSO.

Methodology:

- A small amount of dry DABSO is finely powdered and packed into a capillary tube to a height of 1-2 mm.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a slow, controlled rate (e.g., 1-2 °C/minute) near the expected melting point.^[1]
- The temperature at which the solid begins to melt and the temperature at which it completely liquefies (or decomposes, as indicated by color change or gas evolution) are recorded as the melting range.

Assessment of Solubility

Objective: To qualitatively determine the solubility of DABSO in various solvents.

Methodology:

- Add approximately 10 mg of DABSO to 1 mL of the test solvent in a small test tube or vial at room temperature.
- Agitate the mixture vigorously for 1-2 minutes.
- Visually inspect the solution. If the solid completely dissolves, it is deemed "soluble." If it partially dissolves, it is "sparingly soluble." If it remains undissolved, it is "insoluble."

In Situ Generation and Reaction of Sulfur Dioxide

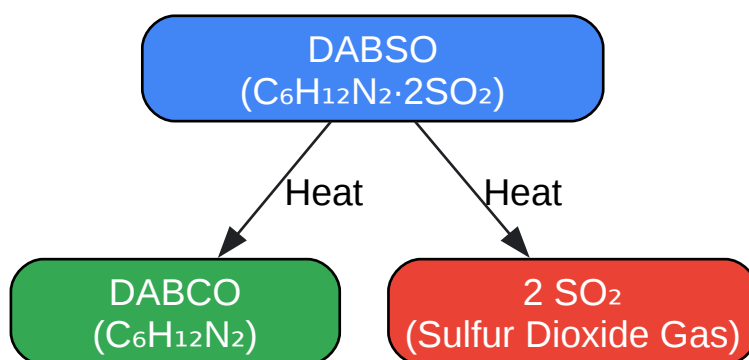
Objective: To utilize DABSO as an SO₂ source in a representative sulfonamide synthesis.

Methodology:

- In a reaction vessel under an inert atmosphere, a solution of an organometallic reagent (e.g., a Grignard reagent) is prepared in a suitable solvent.[1]
- DABSO is added to this solution, leading to the formation of a sulfinate intermediate.[1]
- The reaction mixture is then treated with an aminating agent and an oxidant (e.g., an amine and sodium hypochlorite) to yield the corresponding sulfonamide.
- The product is then isolated and purified using standard techniques such as extraction and chromatography.

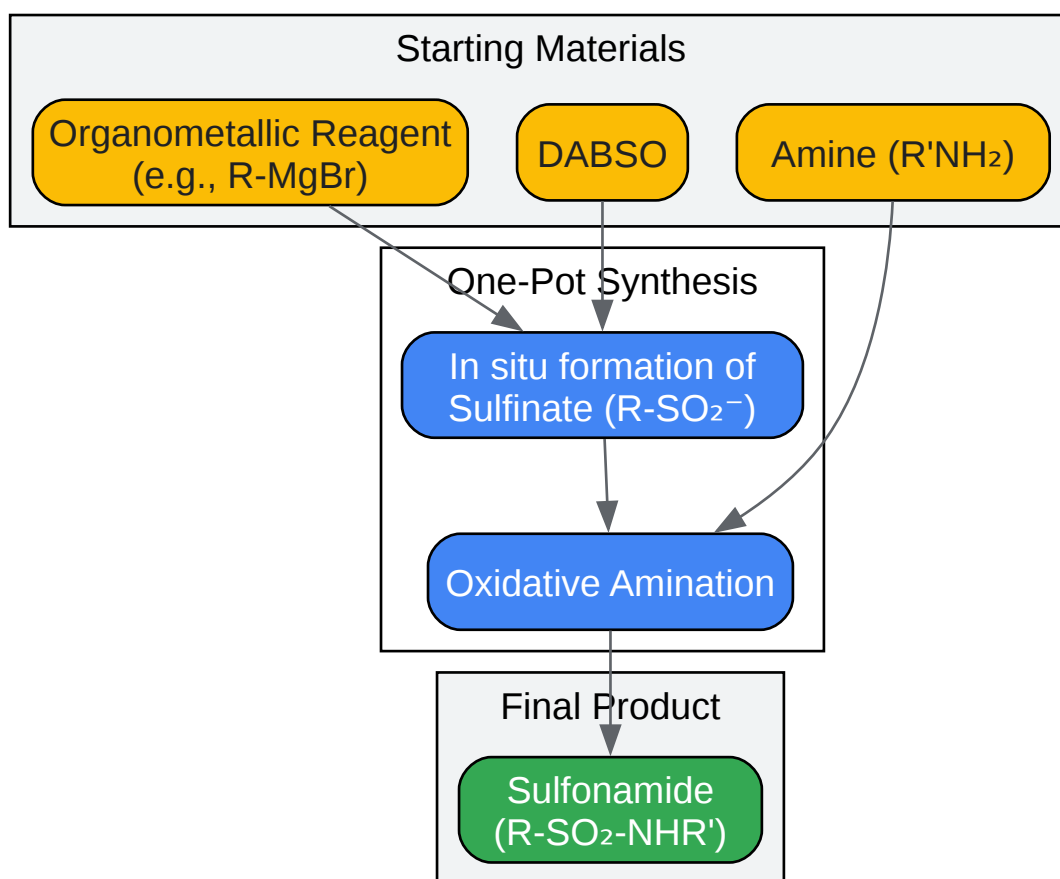
Mandatory Visualizations

The following diagrams illustrate key aspects of DABSO's chemistry and application.



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Caption: Thermal decomposition of DABSO to release DABCO and sulfur dioxide.



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Caption: A generalized workflow for the one-pot synthesis of sulfonamides using DABSO.

Relevance to Drug Development

While there is no evidence for direct biological signaling pathways involving DABSO, its utility in drug development is significant. The sulfonamide functional group is a key component in a wide range of pharmaceuticals, and DABSO provides a convenient route to synthesize novel sulfonamide-containing molecules for screening and development.[4][5][8] Similarly, sulfones, which are present in numerous biologically active compounds, can be readily synthesized using DABSO.[7] The use of DABSO allows for the efficient and controlled introduction of the sulfonyl group, facilitating the exploration of chemical space in the search for new therapeutic agents.

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